6-(Bromomethyl)-2-chloronicotinonitrile

Description

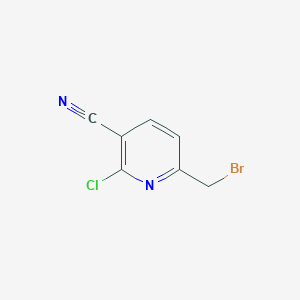

6-(Bromomethyl)-2-chloronicotinonitrile is a halogenated pyridine derivative with a bromomethyl (-CH₂Br) substituent at the 6-position and a chlorine atom at the 2-position of the pyridine ring. The closest analogs discussed in the evidence include bromo- and chloro-substituted nicotinonitriles (e.g., 6-bromo-2-chloronicotinonitrile) and structurally related esters or methylated derivatives. For the purpose of this analysis, comparisons will focus on these analogs, with clarifications on structural distinctions.

Properties

IUPAC Name |

6-(bromomethyl)-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-3-6-2-1-5(4-10)7(9)11-6/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTMHUZDLSFWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CBr)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-chloronicotinonitrile typically involves the bromination of 6-methyl-2-chloronicotinonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require heating to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-chloronicotinonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted nicotinonitriles.

Oxidation: The compound can be oxidized to form 6-(bromomethyl)-2-chloronicotinic acid under specific conditions.

Reduction: Reduction of the nitrile group can yield the corresponding amine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Substituted nicotinonitriles with various functional groups.

Oxidation: 6-(Bromomethyl)-2-chloronicotinic acid.

Reduction: 6-(Bromomethyl)-2-chloronicotinamines.

Scientific Research Applications

6-(Bromomethyl)-2-chloronicotinonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinonitriles.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-chloronicotinonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The chlorine atom and nitrile group contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Comparative Overview of Nicotinonitrile Derivatives

Structural and Functional Differences

Substituent Positions :

- The 6-bromo-2-chloro isomer (CAS 1171919-79-1) differs from the hypothetical 6-(bromomethyl)-2-chloro compound by replacing the bromomethyl group with a bromine atom directly attached to the pyridine ring . This reduces steric bulk but alters reactivity (e.g., bromine is less reactive in nucleophilic substitutions compared to bromomethyl).

- The 5-bromo-6-chloro isomer (CAS 71702-01-7) demonstrates how halogen positioning affects electronic properties. The proximity of Br and Cl in this compound may influence intramolecular interactions or regioselectivity in further reactions .

Functional Group Variations: Ethyl 2-bromo-6-chloronicotinate (CAS 1214377-13-5) replaces the nitrile group with an ester (-COOEt), significantly altering polarity and reactivity. Esters are more prone to hydrolysis but less reactive in cyano-based coupling reactions compared to nitriles . 2-Bromo-5-chloro-6-methylnicotinonitrile (CAS 1414959-00-4) introduces a methyl group at C6, which increases steric hindrance and may stabilize the compound against certain nucleophilic attacks .

Halogen Types: Bromine vs. bromomethyl: Bromine substituents (e.g., in 6-bromo-2-chloronicotinonitrile) are typically less reactive in alkylation reactions compared to bromomethyl groups, which can act as alkylating agents.

Biological Activity

6-(Bromomethyl)-2-chloronicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C7H5BrClN

- Molecular Weight : 234.48 g/mol

- Structure : The compound features a bromomethyl group and a chloronicotinonitrile moiety, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In several studies, it has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 12.3 |

| HeLa | 18.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair, leading to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to its antimicrobial effects.

- Cell Membrane Disruption : The bromomethyl and chloronicotinonitrile groups interact with cellular membranes, leading to increased permeability and eventual cell death.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of chloronicotinonitrile compounds, including this compound. Results indicated a promising activity profile against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development . -

Cytotoxicity Assessment :

In vitro assessments conducted on different cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, marking it as a candidate for further anticancer drug development . -

Mechanistic Insights :

Research focused on elucidating the mechanism behind the anticancer activity showed that the compound activates caspase-3 and caspase-9 pathways, leading to programmed cell death in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.